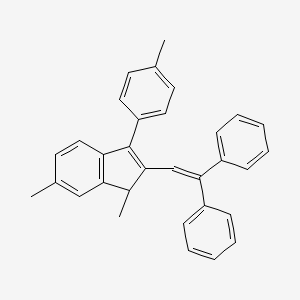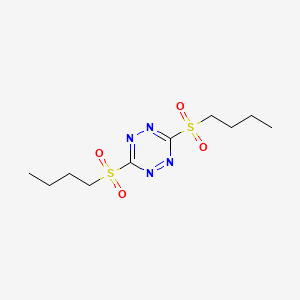
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene is an organic compound with a complex structure that includes multiple aromatic rings and a vinyl group
Méthodes De Préparation
The synthesis of 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Diphenylethenyl Group: The diphenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired vinyl group.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl halides in the presence of a strong base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Applications De Recherche Scientifique
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Pharmaceuticals: This compound may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific molecular pathways.
Chemical Research: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene depends on its specific application. In materials science, its electronic properties are of interest, while in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene include:
2-(2,2-Diphenylethenyl)-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)-cyclopent[b]indole: This compound has a similar diphenylethenyl group but differs in the core structure.
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: This compound shares the diphenylethenyl group but has different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
919789-13-2 |
|---|---|
Formule moléculaire |
C32H28 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
2-(2,2-diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene |
InChI |
InChI=1S/C32H28/c1-22-14-17-27(18-15-22)32-28-19-16-23(2)20-29(28)24(3)30(32)21-31(25-10-6-4-7-11-25)26-12-8-5-9-13-26/h4-21,24H,1-3H3 |
Clé InChI |
HOXJSIIXJYAJDN-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=CC(=C2)C)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)



![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
